molecular formula C17H26ClNO2 B14650297 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide CAS No. 51218-86-1

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide

Cat. No.: B14650297
CAS No.: 51218-86-1
M. Wt: 311.8 g/mol
InChI Key: WMOUYKPAIONKEH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Could be explored for its therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide
  • N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide
  • 2-Chloro-N-(2-ethylphenyl)-N-(2-ethoxypropyl)acetamide

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and ethoxypropyl groups may confer distinct properties compared to similar compounds.

Properties

CAS No.

51218-86-1

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide

InChI

InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)12-13(4)21-7-3/h8-10,13H,5-7,11-12H2,1-4H3

InChI Key

WMOUYKPAIONKEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CC(C)OCC)C(=O)CCl

Origin of Product

United States

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